molecular formula C19H20FN7O B11540831 N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11540831
M. Wt: 381.4 g/mol
InChI Key: DIXCVMDZRGHCCK-CIAFOILYSA-N
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Description

N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with various functional groups, including fluorophenyl, methoxyphenyl, and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Hydrazinyl Group Addition: The hydrazinyl group is introduced via condensation reactions with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazine ring and the aromatic groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N4-(4-CHLOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N4-(4-BROMOPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

N4-(4-FLUOROPHENYL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H20FN7O

Molecular Weight

381.4 g/mol

IUPAC Name

6-N-(4-fluorophenyl)-4-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H20FN7O/c1-27(2)19-24-17(22-15-8-6-14(20)7-9-15)23-18(25-19)26-21-12-13-4-10-16(28-3)11-5-13/h4-12H,1-3H3,(H2,22,23,24,25,26)/b21-12+

InChI Key

DIXCVMDZRGHCCK-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)F

Origin of Product

United States

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